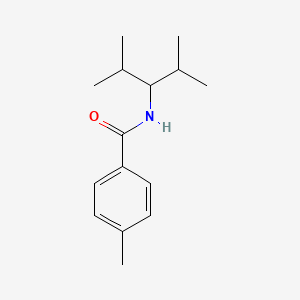![molecular formula C17H16Cl2O4 B3936954 4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3936954.png)
4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde
Overview
Description
4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde, also known as DCMF, is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications.
Mechanism of Action
4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde functions as a ROS-sensitive fluorescent probe by undergoing a reaction with ROS species, resulting in a change in its fluorescence properties. In terms of its potential as an antitumor agent, 4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde has been shown to have a low toxicity profile in vitro, making it a promising candidate for further development as a therapeutic agent. In addition to its potential as an antitumor agent, 4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde has also been investigated for its potential as a neuroprotective agent, with studies showing its ability to reduce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde is its high sensitivity and selectivity for ROS detection, making it a valuable tool for studying oxidative stress in biological systems. However, its low solubility in aqueous solutions can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde, including further investigation into its potential as an antitumor and neuroprotective agent. Additionally, there is potential for the development of new fluorescent probes based on the structure of 4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde with improved solubility and sensitivity for ROS detection. Finally, there is a need for further studies on the toxicity and safety profile of 4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde in vivo to determine its potential as a therapeutic agent.
Scientific Research Applications
4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde has been extensively studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and neuroscience. One of the primary areas of research has been its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. 4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde has also been investigated for its potential as an antitumor agent, with promising results in preclinical studies.
properties
IUPAC Name |
4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O4/c1-21-16-10-12(11-20)6-7-14(16)22-8-3-9-23-15-5-2-4-13(18)17(15)19/h2,4-7,10-11H,3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFOPJAQRSMSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,3-Dichlorophenoxy)propoxy]-3-methoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(3-chloro-2-methylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3936876.png)
![{4-[4-(2,6-dimethoxyphenoxy)butoxy]phenyl}(phenyl)methanone](/img/structure/B3936884.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B3936892.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3936899.png)
![11,11-dimethyl-8-(2-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3936908.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-methoxybenzamide](/img/structure/B3936917.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B3936921.png)
![3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3936925.png)
![3,4-dimethyl-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B3936935.png)
![4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3936938.png)
![ethyl 6-tert-butyl-2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3936941.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3936946.png)

![6-tert-butyl-N,N-diethyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936962.png)